![molecular formula C15H23BN2O3 B1484545 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide CAS No. 1951411-71-4](/img/structure/B1484545.png)

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide

Overview

Description

The compound “4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide” is a boronic acid derivative . It has a molecular weight of 263.1 .

Synthesis Analysis

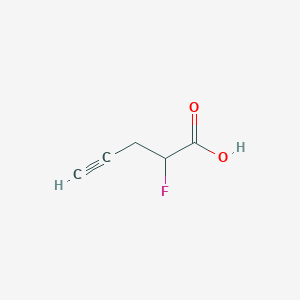

The synthesis of this compound could involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H18BNO4 . Further details about its crystal structure might be available in specific scientific publications .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.1 . Its physical and chemical properties such as melting point, boiling point, and solubility might be available in specific databases or scientific literature.Scientific Research Applications

Organic Synthesis

The compound can be used as an important intermediate in organic synthesis . It’s high stability, low toxicity, and high reactivity make it suitable for various transformation processes .

Suzuki Coupling Reactions

In the field of organic synthesis of drugs, boronic acid compounds like this one are often used in Suzuki coupling reactions .

Enzyme Inhibitors

Boric acid compounds are usually used as enzyme inhibitors in drug application research .

Ligand Drugs

Apart from being enzyme inhibitors, boric acid compounds can also be used as specific ligand drugs .

Fluorescent Probes

Boric acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds, which this compound can form, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes .

Synthesis of Copolymers

The compound can be used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Preparation of Fluorenylborolane

The compound can be used to prepare fluorenylborolane, an intermediate for generating conjugated copolymers .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of biological effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects . These effects can include changes in cellular signaling, gene expression, and metabolic processes.

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds are known to induce a variety of effects at the molecular and cellular level, depending on the specific target and the nature of the interaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O3/c1-10-8-12(13(19)18(6)7)17-9-11(10)16-20-14(2,3)15(4,5)21-16/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVICSBAFKVYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.